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Discovery and Overview
Met12 is a small peptide identified as an inhibitor of the Fas receptor (also known as CD95 or

APO-1), a key mediator of extrinsic apoptosis.[1] Its discovery was driven by the need to find

therapeutic agents capable of mitigating programmed cell death in degenerative diseases. A

primary area of research for Met12 has been in ophthalmology, specifically in preventing the

death of photoreceptors and retinal pigment epithelium (RPE) cells in conditions like retinal

detachment and macular degeneration.[1][2]

Mechanism of Action
Met12 functions by inhibiting the Fas receptor-mediated apoptotic pathway.[1] Upon binding of

its ligand (FasL), the Fas receptor trimerizes and recruits the Fas-associated death domain

(FADD) protein. This complex then recruits pro-caspase-8, leading to its cleavage and

activation. Activated caspase-8 initiates a downstream caspase cascade, culminating in

apoptosis. Met12 is believed to interfere with the initial stages of this signaling cascade,

thereby reducing caspase activation and subsequent cell death.[1] In the context of oxidative

stress-induced injury, Met12 has been shown to significantly reduce the activation of Fas-

mediated necroptosis in RPE cells and apoptosis in photoreceptors.[2]

Signaling Pathway
The following diagram illustrates the Fas-mediated apoptosis pathway and the inhibitory action

of Met12.
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Caption: Fas-mediated apoptosis pathway and the inhibitory point of Met12.

Experimental Protocols
A common model to study the efficacy of Met12 involves inducing retinal injury in animal

models, such as Brown-Norway rats, through the intravenous injection of sodium iodate

(NaIO3).[2]

Procedure:

Administer NaIO3 via femoral vein injection to induce oxidative stress and subsequent

RPE and photoreceptor cell death.[2]

Administer Met12 via intravitreal injection to assess its protective effects.[2]

At various time points post-injection, perform in vivo analyses including fundus

photography, optical coherence tomography (OCT), and fluorescein angiography to

monitor retinal structure and integrity.[2]

Following in vivo experiments, ex vivo analyses are conducted on retinal tissues.

Procedure:

Histology and Immunohistochemistry: Tissues are sectioned and stained to visualize

retinal layers and identify specific cell types and markers of apoptosis.[2]

Western Blot: Protein lysates from retinal tissue are analyzed to quantify the levels of key

proteins in the Fas pathway, such as activated caspases.[2]
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RT-PCR: RNA is extracted from retinal tissue to measure the gene expression levels of

components of the Fas signaling pathway.[2]

Quantitative Data Summary
While specific quantitative data is not detailed in the provided search results, the findings

consistently indicate a significant reduction in markers of cell death with Met12 treatment.

Parameter Measured Effect of Met12 Treatment Reference

Caspase Activation Reduced [1]

RPE Cell Death Reduced [2]

Photoreceptor Death Reduced [2]

Microglia/Macrophage

Infiltration
Decreased [2]

Part 2: Met-pep1 - A 12-mer c-Met Receptor Binding
Peptide
Discovery and Overview
Met-pep1 is a 12-amino acid peptide with the sequence YLFSVHWPPLKA, identified for its

specific binding to the c-Met receptor.[3][4] The c-Met receptor, a receptor tyrosine kinase, and

its ligand, hepatocyte growth factor (HGF), are often aberrantly activated in various human

cancers, playing a crucial role in tumor growth, invasion, and metastasis.[5] Met-pep1 was

discovered through a screening process aimed at identifying novel agents for cancer

diagnostics and therapy.[3][4]

Discovery Workflow: Phage Display
Met-pep1 was identified using a 12-mer random peptide phage display library.[3]
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Caption: Workflow for the discovery of Met-pep1 using phage display.
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Characterization of Met-pep1
Following its discovery, Met-pep1 was characterized through a series of in vitro and in vivo

assays.[3][4][6]

Assay Methodology Key Findings Reference

Competitive ELISA

The ability of Met-

pep1 to compete with

HGF for binding to the

Met recombinant

protein was assessed.

Met-pep1 competes

with HGF in a dose-

dependent manner.

[3]

Fluorescence-

Activated Cell Sorting

(FACS)

FITC-conjugated Met-

pep1 was used to

determine its binding

to live Met-expressing

cells (DU145, MKN45,

PC3) and control cells

(NIH 3T3).

Met-pep1 specifically

binds to Met-

expressing cells with

low binding to control

cells.

[3]

Internalization Assay

Biotinylated Met-pep1

was incubated with

Met-expressing

(S114) and control

(NIH 3T3) cells, and

its internalization was

visualized.

Met-pep1 is

internalized by Met-

expressing cells via

receptor binding.

[3]

Cell Proliferation

Assay

The effect of Met-

pep1 on the

proliferation of human

leiomyosarcoma SK-

LMS-1 cells was

measured in the

presence and

absence of HGF.

Met-pep1 inhibits the

proliferation of SK-

LMS-1 cells.

[3][4][6]
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Nuclear Imaging: 125I-labeled Met-pep1 was injected intravenously into nude mice bearing

xenografts of Met-expressing human leiomyosarcoma (SK-LMS-1/HGF).[3][4] Total body

scintigrams were obtained at various time points post-injection.[3][4]

Finding: Tumor-associated activity was detectable as early as 1 hour post-injection and

remained visible for up to 24 hours in some animals, suggesting its potential as a

diagnostic imaging agent.[3][4]

c-Met Signaling Pathway
The c-Met signaling pathway is a complex network that, upon activation by HGF, triggers

multiple downstream cellular responses. Met-pep1, by binding to the c-Met receptor, can

modulate this pathway.
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Caption: Simplified c-Met signaling pathway and the point of interaction for Met-pep1.

Conclusion

The peptides Met12 and Met-pep1, though both designated with "Met" and a numerical value,

represent distinct therapeutic and diagnostic opportunities. Met12, as a Fas receptor inhibitor,

shows promise in treating degenerative diseases characterized by excessive apoptosis. In

contrast, Met-pep1, a specific binder of the c-Met receptor, holds potential as a tool for cancer

imaging and as a basis for developing targeted cancer therapies. This guide provides a

foundational understanding of their discovery, characterization, and the experimental
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frameworks used to evaluate their function, serving as a valuable resource for professionals in

the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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